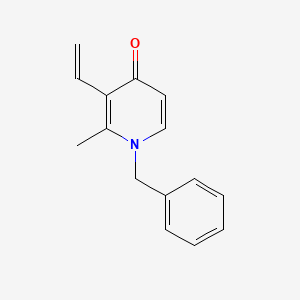
1-Benzyl-3-ethenyl-2-methylpyridin-4(1H)-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-Benzyl-3-ethenyl-2-methylpyridin-4(1H)-one is a synthetic organic compound belonging to the pyridine family. Compounds in this family are known for their diverse chemical properties and applications in various fields such as pharmaceuticals, agrochemicals, and materials science.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-Benzyl-3-ethenyl-2-methylpyridin-4(1H)-one typically involves multi-step organic reactions. A common approach might include:
Formation of the Pyridine Ring: Starting from a suitable precursor, such as a substituted pyridine, the compound can be synthesized through a series of reactions including alkylation, acylation, and cyclization.
Introduction of Functional Groups: The benzyl and ethenyl groups can be introduced through reactions such as Friedel-Crafts alkylation and Heck coupling, respectively.
Final Modifications: The methyl group can be added through methylation reactions using reagents like methyl iodide.
Industrial Production Methods
Industrial production methods would likely involve optimizing the synthetic route for scalability, yield, and cost-effectiveness. This might include the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques.
化学反应分析
Types of Reactions
1-Benzyl-3-ethenyl-2-methylpyridin-4(1H)-one can undergo various chemical reactions, including:
Oxidation: Using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Using reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst.
Substitution: Nucleophilic or electrophilic substitution reactions can occur at different positions on the pyridine ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenation using N-bromosuccinimide (NBS) or nitration using nitric acid and sulfuric acid.
Major Products
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids, while reduction could produce alcohols or amines.
科学研究应用
1-Benzyl-3-ethenyl-2-methylpyridin-4(1H)-one may have applications in various fields:
Chemistry: As an intermediate in the synthesis of more complex molecules.
Biology: Potential use as a ligand in biochemical assays.
Medicine: Possible applications in drug discovery and development.
Industry: Use in the production of specialty chemicals and materials.
作用机制
The mechanism of action of 1-Benzyl-3-ethenyl-2-methylpyridin-4(1H)-one would depend on its specific interactions with molecular targets. This could involve binding to enzymes, receptors, or other biomolecules, leading to changes in biological pathways and cellular functions.
相似化合物的比较
Similar Compounds
1-Benzyl-3-ethenyl-2-methylpyridine: Lacks the ketone group.
1-Benzyl-3-ethenyl-4-methylpyridin-2(1H)-one: Different substitution pattern on the pyridine ring.
1-Benzyl-3-ethenyl-2-methylpyridin-4-ol: Hydroxyl group instead of the ketone.
Uniqueness
1-Benzyl-3-ethenyl-2-methylpyridin-4(1H)-one is unique due to its specific substitution pattern and functional groups, which confer distinct chemical and biological properties.
属性
CAS 编号 |
919366-36-2 |
|---|---|
分子式 |
C15H15NO |
分子量 |
225.28 g/mol |
IUPAC 名称 |
1-benzyl-3-ethenyl-2-methylpyridin-4-one |
InChI |
InChI=1S/C15H15NO/c1-3-14-12(2)16(10-9-15(14)17)11-13-7-5-4-6-8-13/h3-10H,1,11H2,2H3 |
InChI 键 |
WURYLEIIIMWIPN-UHFFFAOYSA-N |
规范 SMILES |
CC1=C(C(=O)C=CN1CC2=CC=CC=C2)C=C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




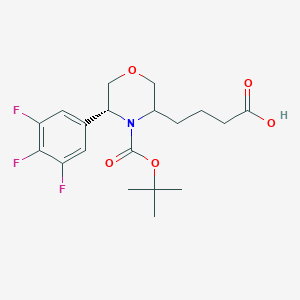

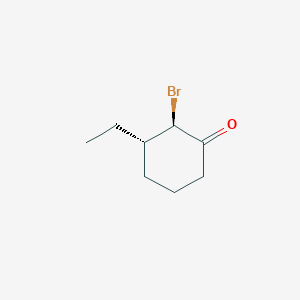
![4-(3-Chlorophenyl)-5-[2-(methanesulfinyl)pyrimidin-4-yl]-1,3-thiazol-2-amine](/img/structure/B12627793.png)
![N-[2-(2-tert-Butylphenoxy)pyridin-3-yl]-3-phenylpropanamide](/img/structure/B12627794.png)
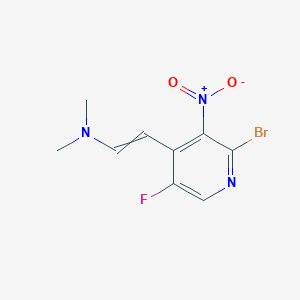
![3-{[(4-Methoxy-2-methylphenyl)methyl]amino}propane-1-sulfonic acid](/img/structure/B12627806.png)
![N-(3,4-dimethoxybenzyl)-2-{2-[4-(trifluoromethoxy)phenyl]-1,3-thiazol-5-yl}acetamide](/img/structure/B12627811.png)
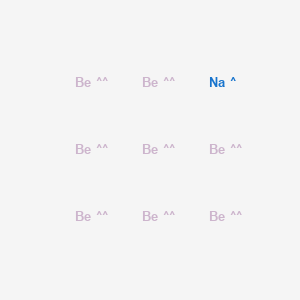

![(2Z)-3-(3-{3-[(4-fluorobenzyl)oxy]phenyl}-1-phenyl-1H-pyrazol-4-yl)-2-(1-methyl-1H-benzimidazol-2-yl)prop-2-enenitrile](/img/structure/B12627821.png)
![Benzenemethanamine, 3-(1-methylethoxy)-5-[1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridin-3-yl]-](/img/structure/B12627824.png)
